

2-Allyl-4-nitrophenol chemical structure and properties

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Compound of Interest

Compound Name: 2-Allyl-4-nitrophenol

Cat. No.: B094914

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An In-depth Technical Guide to 2-Allyl-4-nitrophenol

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **2-Allyl-4-nitrophenol**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Identification

2-Allyl-4-nitrophenol is an organic compound featuring a phenol ring substituted with an allyl group at position 2 and a nitro group at position 4.

Systematic Name (IUPAC): 4-nitro-2-(prop-2-en-1-yl)phenol[1]

Synonyms: **2-Allyl-4-nitrophenol**, 4-Nitro-2-(2-propenyl)phenol, NSC 87350

Chemical Formula: $C_9H_9NO_3$ [2]

Molecular Structure:

Caption: 2D structure of **2-Allyl-4-nitrophenol**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	19182-96-8[2][3]
Molecular Weight	179.17 g/mol [2][3]
SMILES	<chem>C=CCC1=C(C=CC(=C1)--INVALID-LINK--[O-])O</chem> [1]
InChI Key	CTLDTPXQBNNIPP-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The physical and chemical properties of **2-Allyl-4-nitrophenol** are summarized in the table below. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the molecule's reactivity.

Table 2: Physicochemical Data

Property	Value
Melting Point	79.0-79.6 °C[4]
Boiling Point	334.5 °C at 760 mmHg
Density	1.243 g/cm ³
Flash Point	148.6 °C
Vapor Pressure	6.58E-05 mmHg at 25°C
pKa	7.41 ± 0.22 (Predicted)[4]
Solubility	Data not available
Appearance	Data not available

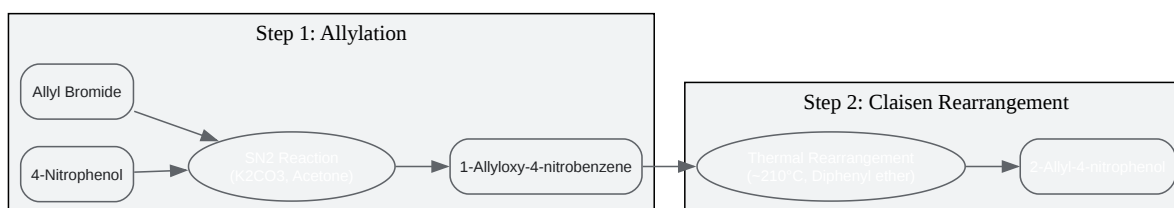
Synthesis and Experimental Protocols

The primary route for the synthesis of **2-Allyl-4-nitrophenol** is through a two-step process starting from 4-nitrophenol. This involves an initial allylation of the phenolic oxygen followed by

a thermal Claisen rearrangement.[3] An alternative, lower-yield method is the direct nitration of 2-allylphenol.[3]

Synthesis via Claisen Rearrangement

This method offers good yield and regioselectivity.[3]



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Caption: Synthesis of **2-Allyl-4-nitrophenol** via Claisen Rearrangement.

Experimental Protocol: Allylation of 4-Nitrophenol

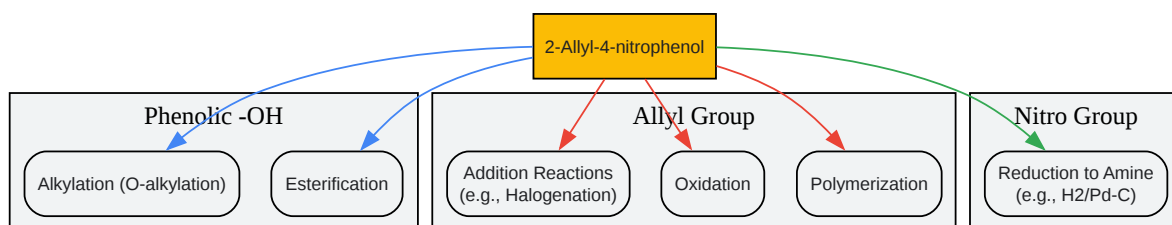
- To a solution of 4-nitrophenol in dry acetone, add anhydrous potassium carbonate.
- Stir the mixture at room temperature for 30 minutes.
- Add allyl bromide dropwise to the reaction mixture.
- Reflux the mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, filter the reaction mixture to remove potassium carbonate.
- Evaporate the solvent under reduced pressure to obtain the crude 1-allyloxy-4-nitrobenzene.
- Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Thermal Claisen Rearrangement

- Heat the purified 1-allyloxy-4-nitrobenzene in a high-boiling solvent such as diphenyl ether to approximately 210°C.[3]
- Maintain this temperature under an inert atmosphere (e.g., nitrogen) for 4-6 hours.[3]
- Monitor the rearrangement by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Isolate the product by extraction with a suitable organic solvent (e.g., diethyl ether) and washing with an aqueous base (e.g., NaOH) to remove any unreacted phenolic starting material.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the resulting **2-Allyl-4-nitrophenol** by column chromatography or recrystallization.

Chemical Reactivity and Applications

The chemical reactivity of **2-Allyl-4-nitrophenol** is dictated by its three functional groups: the phenolic hydroxyl, the allyl group, and the nitro group. This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5]



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Caption: Key reaction sites of **2-Allyl-4-nitrophenol**.

- **Phenolic Hydroxyl Group:** The acidic proton can be removed by a base, and the resulting phenoxide can undergo O-alkylation or esterification.
- **Allyl Group:** The double bond is susceptible to addition reactions, oxidation, and can participate in polymerization.[3]
- **Nitro Group:** The electron-withdrawing nitro group can be readily reduced to an amino group, yielding 2-allyl-4-aminophenol.[3] This transformation is commonly achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[3]

The ability to transform the nitro group into an amine is particularly useful, as the resulting 2-allyl-4-aminophenol is a bifunctional monomer that can be used in polycondensation reactions to create advanced polymers.[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of **2-Allyl-4-nitrophenol**.

Table 3: ¹H NMR Data (in CDCl₃)

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
OH	10.96	Singlet	-
H-5 (Aromatic)	8.00	Doublet	8.6

Note: This is partial data. A full spectrum would include signals for the other aromatic and allyl protons.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenol (around 3500 cm⁻¹), the C=C stretch of the aromatic ring (around 1500-1600 cm⁻¹) and the allyl group, and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹ respectively).

Mass Spectrometry: Mass spectrometry data is available for this compound, which would show the molecular ion peak corresponding to its molecular weight.[\[1\]](#)

Safety and Handling

Hazard Identification:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[1\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[1\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[1\]](#)

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles.[\[6\]](#)
- Skin Protection: Wear impervious clothing and chemical-resistant gloves.[\[6\]](#)
- Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.[\[6\]](#)

First-Aid Measures:

- Inhalation: Move the victim to fresh air.[\[6\]](#)
- Skin Contact: Take off contaminated clothing and wash with soap and plenty of water.[\[6\]](#)
- Eye Contact: Rinse with pure water for at least 15 minutes.[\[6\]](#)
- Ingestion: Rinse mouth with water. Do not induce vomiting.[\[6\]](#)

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical. This compound is for research use only and not for human or veterinary use.[3]

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